11-DM-Pge2

Respiratory Pharmacology Bronchodilation Prostaglandin Analogs

11-DM-PGE2 (11-deoxy-11,12-methanoprostaglandin E2, CAS 102769-45-9) is a synthetic prostaglandin E2 (PGE2) analog characterized by a cyclopropane ring bridging the C-11 and C-12 positions, replacing the native C-11 hydroxyl group. This structural modification yields a stable PGE2 analog with distinct pharmacological properties compared to endogenous PGE2 and other synthetic analogs.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 102769-45-9
Cat. No. B034013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-DM-Pge2
CAS102769-45-9
Synonyms11-deoxy-11,12-methanoprostaglandin E2
11-DM-PGE2
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O
InChIInChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-21-15-16(21)14-19(23)18(21)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14-15H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18-,21-/m0/s1
InChIKeyDAPQUCOVYRBPOI-IFZJGULLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-DM-PGE2 (CAS 102769-45-9): A Cyclopropane-Bridged PGE2 Analog for Respiratory Pharmacology Research


11-DM-PGE2 (11-deoxy-11,12-methanoprostaglandin E2, CAS 102769-45-9) is a synthetic prostaglandin E2 (PGE2) analog characterized by a cyclopropane ring bridging the C-11 and C-12 positions, replacing the native C-11 hydroxyl group. This structural modification yields a stable PGE2 analog with distinct pharmacological properties compared to endogenous PGE2 and other synthetic analogs [1]. The compound is primarily utilized as a research tool in respiratory pharmacology and prostaglandin receptor studies [1].

Why PGE2 or Other PGE Analogs Cannot Replace 11-DM-PGE2 in Respiratory and Receptor Studies


Generic substitution with unmodified PGE2 or other common analogs (e.g., 16,16-dimethyl-PGE2) is inadequate for studies requiring a specific combination of bronchodilator potency, short duration of action, and unique receptor interaction profiles. The cyclopropane bridge in 11-DM-PGE2 fundamentally alters its pharmacological profile relative to PGE2, including a marked increase in intravenous bronchodilator potency (80-fold) and distinct stereoselectivity compared to its 11β,12β-methano epimer [1]. These differences mean that substituting 11-DM-PGE2 with another prostaglandin would compromise experimental reproducibility in respiratory models and confound structure-activity relationship analyses [1].

Quantitative Differentiation of 11-DM-PGE2: Comparative Potency and Selectivity Data


Intravenous Bronchodilator Potency: 80-Fold Superiority Over PGE2

When administered intravenously in the Konzett-Rössler assay (anesthetized guinea-pig model), 11-DM-PGE2 (compound 1b) demonstrated approximately 80 times greater bronchodilator potency than native PGE2 [1]. Its methyl ester prodrug (7a) was 10 times more potent than PGE2 by the same route [1]. This dramatic potency enhancement is not observed with most other PGE2 analogs and represents a key differentiator for studies requiring high-potency bronchodilator activity with a short duration of action.

Respiratory Pharmacology Bronchodilation Prostaglandin Analogs

Aerosolized Bronchodilator Activity: Differentiated Profile from Systemic Route

By the aerosol route, 11-DM-PGE2 retained approximately twice the potency of PGE2, while the methyl ester displayed potency roughly equivalent to PGE2 [1]. The reduced potency ratio by aerosol compared to intravenous administration distinguishes 11-DM-PGE2 from analogs that maintain high potency across both routes, and indicates route-dependent pharmacological utility. In rhesus monkeys, aerosolized 11-DM-PGE2 exhibited 10–50% of the potency of PGE1 in inhibiting methacholine-induced bronchoconstriction [1].

Inhalation Pharmacology Aerosol Delivery Airway Resistance

Stereochemical Specificity: 11α,12α-epimer is Two Orders of Magnitude More Active than 11β,12β-epimer

The bronchodilator activity of 11-DM-PGE2 is exquisitely stereoselective. The 11β,12β-methano epimer (compound 15a) was approximately two orders of magnitude less active than the 11α,12α epimer (1b) when assessed via the methyl ester [1]. This stereoselectivity is not replicated with simpler 11-deoxy-PGE analogs and underscores the importance of the specific three-dimensional geometry imposed by the cyclopropane ring in receptor recognition and activation [1].

Stereochemistry Structure-Activity Relationship Prostanoid Receptor Pharmacology

Optimal Scientific and Industrial Use Cases for 11-DM-PGE2 (CAS 102769-45-9)


In Vivo Respiratory Pharmacology: High-Potency Bronchodilator Screening in Guinea-Pig Models

11-DM-PGE2 is an ideal positive control or tool compound for studies evaluating bronchodilator efficacy in the Konzett-Rössler guinea-pig model. Its 80-fold intravenous potency advantage over PGE2 enables the detection of subtle changes in airway resistance while minimizing systemic exposure [1]. The compound is particularly suited for experiments requiring a short-acting bronchodilator to assess reversibility of bronchoconstriction without prolonged pharmacological carryover.

Prostanoid Receptor Structure-Activity Relationship (SAR) Studies

The stark stereoselectivity between the 11α,12α and 11β,12β epimers makes 11-DM-PGE2 a powerful probe for mapping the stereochemical requirements of prostanoid receptor ligand-binding pockets [1]. Researchers investigating EP receptor subtype pharmacology can use 11-DM-PGE2 alongside its epimer and PGE2 controls to dissect conformational determinants of receptor activation.

Aerosolized Drug Delivery and Inhalation Toxicology Research

The distinct aerosol potency profile of 11-DM-PGE2 (2× PGE2) relative to its intravenous activity (80× PGE2) positions it as a valuable reference compound for studying route-dependent pharmacokinetic-pharmacodynamic relationships in pulmonary drug delivery [1]. The compound can serve as a calibration standard in nebulizer characterization and inhalation exposure system validation.

Reference Standard for Prostaglandin Analog Bioassay Development

Given its well-characterized potency ratios and the availability of a less-active epimer as a negative control, 11-DM-PGE2 is suitable for use as a reference standard in the development and validation of bioassays for prostaglandin E2 receptor agonists. Its defined batch-to-batch structural identity (CAS 102769-45-9) ensures assay reproducibility across laboratories [1].

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